

Application Note: ^1H and ^{13}C NMR Characterization of 2-(Benzyloxy)butanal

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Compound of Interest

Compound Name: 2-(Benzyloxy)butanal

Cat. No.: B12797497

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and predicted characterization data for **2-(Benzyloxy)butanal** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to serve as a reference for the synthesis, identification, and quality control of this compound and its analogs in research and drug development settings. The presented NMR data are predicted based on the analysis of structurally similar compounds and established chemical shift principles.

Introduction

2-(Benzyloxy)butanal is a functionalized aldehyde of interest in organic synthesis, potentially serving as a building block for more complex molecules in medicinal chemistry. Unambiguous structural confirmation is critical, and NMR spectroscopy is the premier technique for this purpose. This application note outlines the expected ^1H and ^{13}C NMR spectral features of **2-(Benzyloxy)butanal** and provides a standardized protocol for data acquisition.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants for **2-(Benzyloxy)butanal**. These predictions are derived from spectral

data of analogous compounds including butanal, 2-benzyloxyethanol, and other substituted ethers and aldehydes.

Table 1: Predicted ¹H NMR Data for **2-(Benzyloxy)butanal** in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------|-------------------------|--------------|---------------------------|
| H-1 (CHO) | 9.6 - 9.8 | d | ~2.0 |
| Phenyl (Ar-H) | 7.2 - 7.4 | m | - |
| Benzyl CH ₂ | 4.5 - 4.7 | s | - |
| H-2 | 3.5 - 3.7 | ddd | ~7.0, ~5.0, ~2.0 |
| H-3 (CH ₂) | 1.6 - 1.8 | m | - |
| H-4 (CH ₃) | 0.9 - 1.1 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Data for **2-(Benzyloxy)butanal** in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |
|------------------------|-------------------------|
| C-1 (CHO) | 200 - 205 |
| Phenyl C (quaternary) | 137 - 139 |
| Phenyl CH | 127 - 129 |
| Benzyl CH ₂ | 70 - 73 |
| C-2 | 80 - 85 |
| C-3 | 25 - 30 |
| C-4 | 10 - 15 |

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **2-(Benzyloxy)butanal**.

1. Sample Preparation

- Weigh approximately 5-10 mg of purified **2-(Benzyloxy)butanal**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Probe: Standard 5 mm broadband probe.
- Temperature: 298 K.

3. ^1H NMR Acquisition

- Pulse Program: Standard single-pulse experiment (zg30 or equivalent).
- Spectral Width: 0-16 ppm.
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 (depending on sample concentration).
- Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

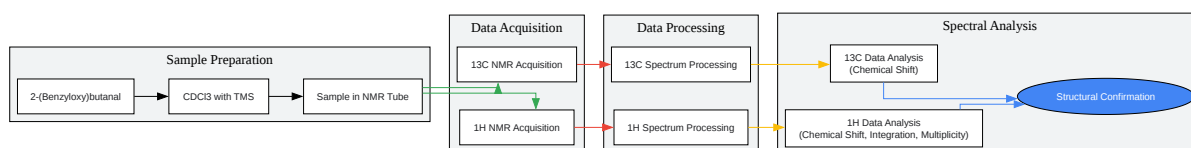
4. ^{13}C NMR Acquisition

- Pulse Program: Proton-decoupled pulse program (zgpg30 or equivalent).
- Spectral Width: 0-220 ppm.

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, as ^{13}C has low natural abundance).
- Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

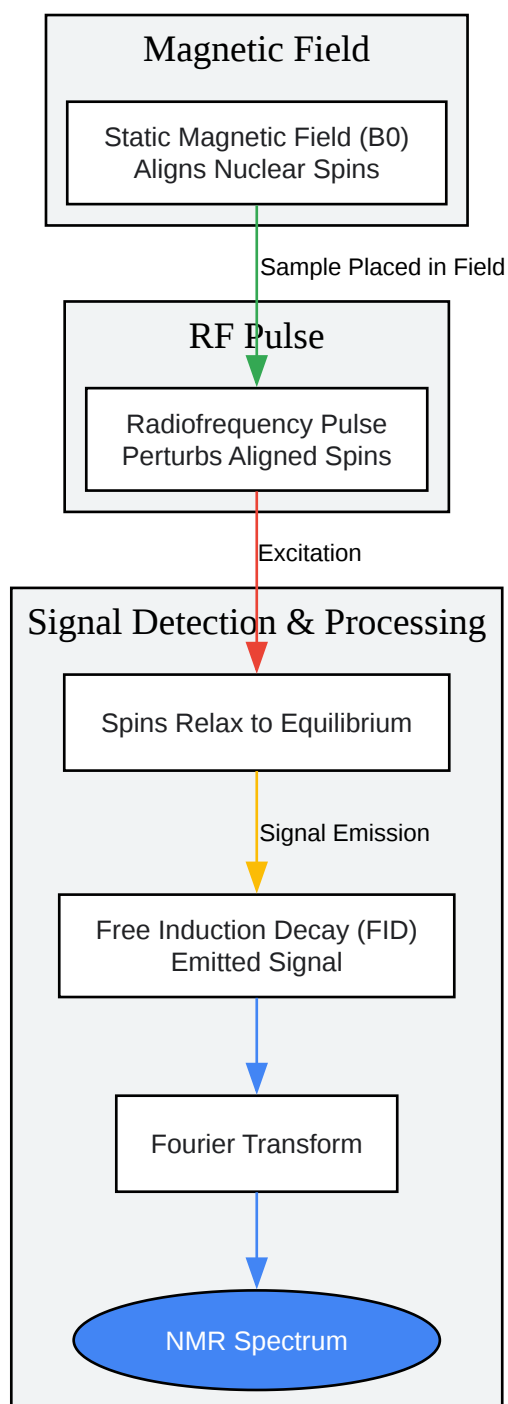


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Caption: Workflow for NMR Characterization.

Signaling Pathway of NMR Signal Generation

The following diagram illustrates the fundamental process of generating an NMR signal from the sample to the final spectrum.



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Caption: NMR Signal Generation Pathway.

Conclusion

The provided predicted ^1H and ^{13}C NMR data and the detailed experimental protocol offer a valuable resource for the characterization of **2-(Benzyloxy)butanal**. Adherence to this protocol will enable researchers to obtain high-quality, reproducible NMR spectra, facilitating accurate structural verification and purity assessment, which are crucial steps in the drug development pipeline.

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